molecular formula C15H19N3O3 B4416569 2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

Cat. No.: B4416569
M. Wt: 289.33 g/mol
InChI Key: XUNDBLBBNDXKLR-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide is a complex organic compound characterized by its imidazolidinyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide typically involves the reaction of tert-butylphenyl compounds with imidazolidinyl derivatives under controlled conditions. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinyl derivatives, oxides, and reduced forms of the compound.

Scientific Research Applications

2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazolidinyl ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide is unique due to its imidazolidinyl ring structure, which imparts specific chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

2-(4-tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-14(2,3)15(10-7-5-4-6-8-10)12(20)18(9-11(16)19)13(21)17-15/h4-8H,9H2,1-3H3,(H2,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNDBLBBNDXKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(C(=O)N(C(=O)N1)CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Reactant of Route 2
2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Reactant of Route 3
2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Reactant of Route 4
2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Reactant of Route 5
2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Reactant of Route 6
2-(4-Tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

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